
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N5O and its molecular weight is 353.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
- The study of chemical synthesis and properties of compounds related to 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has led to the development of various methodologies for the synthesis of pyrimidinone and urea derivatives. These compounds have shown potential in a wide range of applications due to their structural characteristics, including the ability to form stable dimeric structures through hydrogen bonding and to undergo cyclocondensation reactions. Such chemical behaviors make them valuable in the creation of novel materials and in pharmaceutical research (Beijer et al., 1998; Bonacorso et al., 2003).
Supramolecular Chemistry
- Heterocyclic ureas and their derivatives have been explored for their unique supramolecular chemistry, particularly in the formation of multiply hydrogen-bonded complexes. These compounds can unfold into more complex structures, providing insights into the mechanisms of molecular recognition and self-assembly processes. Such studies are fundamental in the development of nanotechnology, molecular electronics, and the design of new materials (Corbin et al., 2001).
Corrosion Inhibition
- Research into 1,3,5-triazinyl urea derivatives has highlighted their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds exhibit strong adsorption on metal surfaces, forming a protective layer that significantly reduces corrosion rates. This application is critical in industrial settings where metal preservation is essential (Mistry et al., 2011).
Anticancer Activity
- Novel pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity. These compounds, including those structurally related to this compound, have shown potential in inhibiting the growth of cancer cells. Such findings are vital for the development of new therapeutic agents (Abdellatif et al., 2014).
Agricultural Applications
- Research into substituted phenyltetrahydropyrimidinones, a class of compounds related to this compound, has revealed their potential as preemergence herbicides. These compounds inhibit carotenoid biosynthesis in plants, demonstrating a novel mechanism of action for controlling weed growth (Babczinski et al., 1995).
Propiedades
IUPAC Name |
1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-9-13(10(2)21-14(20-9)24(3)4)23-15(25)22-12-7-5-6-11(8-12)16(17,18)19/h5-8H,1-4H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUCXVUUUAYHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
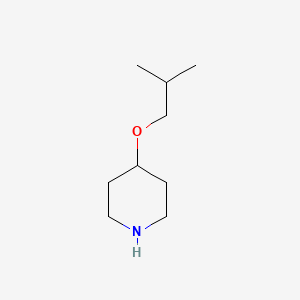
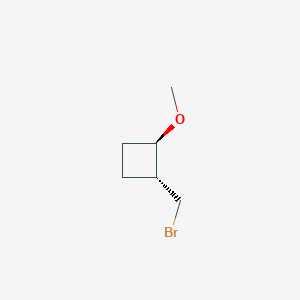
![2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2760936.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2760937.png)
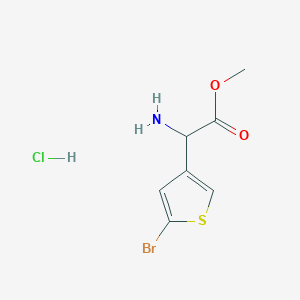

amino}cyclobutan-1-ol](/img/structure/B2760944.png)
![2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2760945.png)
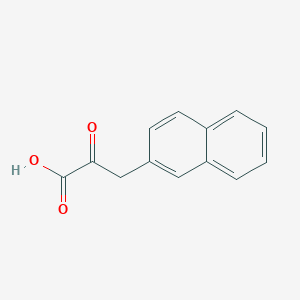
![2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2760947.png)
![2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2760948.png)
![2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine](/img/structure/B2760949.png)
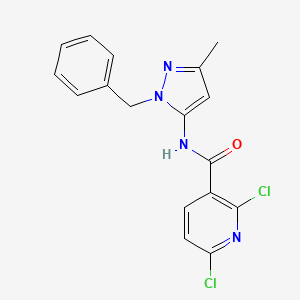
![2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2760951.png)
